HOX4E protein - 148196-77-4

HOX4E protein

Catalog Number: EVT-1519593
CAS Number: 148196-77-4
Molecular Formula: C7H5N3O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The HOX4E protein is primarily expressed in embryonic tissues and is involved in the development of various organ systems. It has been observed in several species, indicating its evolutionary conservation and importance in developmental biology. The protein is also studied in the context of certain cancers, where its expression levels may correlate with tumor progression and patient prognosis.

Classification

HOX4E belongs to the class of transcription factors known as homeobox proteins. These proteins are classified based on their homeodomain structure, which typically consists of approximately 60 amino acids that facilitate binding to specific DNA sequences. HOX4E is part of the HOX gene cluster located on chromosome 2 in humans, which includes several other related homeobox genes.

Synthesis Analysis

Methods

The synthesis of HOX4E protein can be achieved through various methods including:

  • In vitro transcription and translation: This method utilizes a eukaryotic or prokaryotic cell-free system to produce HOX4E from a DNA template. Common systems include Rabbit Reticulocyte Lysate and Wheat Germ Extract, which provide the necessary ribosomes and translation factors for protein synthesis .
  • Cell-based expression systems: HOX4E can also be synthesized using mammalian cell lines that are transfected with plasmids containing the HOX4E gene. This approach allows for post-translational modifications that are crucial for the protein's functionality.

Technical Details

In cell-free systems, components such as amino acids, ribonucleotides, and energy sources (e.g., ATP) are critical for successful protein synthesis. The choice of system affects yield and post-translational modifications; eukaryotic systems generally provide better modifications than prokaryotic ones .

Molecular Structure Analysis

Structure

The molecular structure of HOX4E includes a highly conserved homeodomain that enables specific binding to DNA sequences known as homeobox response elements. This domain typically consists of three alpha helices that form a helix-turn-helix motif essential for DNA recognition.

Data

Structural studies using techniques such as X-ray crystallography or NMR spectroscopy can provide insights into the precise conformation of HOX4E when bound to its target DNA. These studies reveal how variations in amino acid sequences can influence binding affinity and specificity.

Chemical Reactions Analysis

Reactions

HOX4E participates in several biochemical reactions primarily through its role as a transcription factor. It can activate or repress target genes by binding to their promoter regions, influencing downstream signaling pathways involved in cell growth and differentiation.

Technical Details

The interaction between HOX4E and DNA is often studied using electrophoretic mobility shift assays (EMSAs) to determine binding affinities under various conditions. Additionally, chromatin immunoprecipitation (ChIP) assays can elucidate the specific genomic regions regulated by HOX4E.

Mechanism of Action

Process

HOX4E exerts its effects by binding to specific DNA sequences within target gene promoters, recruiting co-factors that modulate transcriptional activity. This process involves:

  1. DNA Binding: The homeodomain recognizes and binds to specific motifs within the promoter regions.
  2. Recruitment of Co-factors: Upon binding, HOX4E recruits additional proteins such as co-activators or co-repressors that enhance or inhibit transcription.
  3. Transcription Regulation: The assembly of these complexes leads to changes in RNA polymerase activity, ultimately affecting mRNA synthesis.

Data

Studies have shown that alterations in HOX4E expression can lead to significant changes in cellular behavior, including enhanced proliferation or apoptosis resistance in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

HOX4E is a soluble protein under physiological conditions, with stability influenced by pH and ionic strength. Its molecular weight typically ranges around 30 kDa.

Chemical Properties

The chemical properties include:

  • Isoelectric Point: The pI varies depending on post-translational modifications but generally falls within a neutral pH range.
  • Stability: The protein's stability can be affected by temperature and denaturing agents; it is generally stable at 37°C for short periods but may require careful handling during purification processes.
Applications

Scientific Uses

HOX4E has several applications in scientific research:

  • Developmental Biology: Understanding its role can provide insights into embryogenesis and organogenesis.
  • Cancer Research: Investigating its expression patterns may help identify biomarkers for cancer prognosis or therapeutic targets.
  • Gene Therapy: Modulating HOX4E expression could be explored as a strategy for correcting developmental disorders or targeting cancer cells.
Structural Biology of HOX4E

Homeodomain Architecture and DNA-Binding Motifs

The HOX4E protein, classified within the posterior paralog group (paralogs 9–13) of Hox transcription factors, features a conserved 60-amino acid homeodomain (HD) that adopts a tri-helical bundle fold. Structural analyses reveal that helix 3 serves as the recognition helix, inserting into the DNA major groove, while the N-terminal arm contacts the minor groove [4] [7]. Key DNA-interacting residues include positions 47, 50, 51, 54, and 55 on helix 3, and residues 2, 3, 5–8 on the N-terminal arm [4] [9]. Unlike anterior Hox paralogs (e.g., Hox1–2), which prefer canonical TAAT cores, HOX4E exhibits a posterior-specific TTAT preference at binding site position 2 due to amino acid variations in its N-terminal arm (e.g., residues 3, 6, 7) [4] [9].

High-throughput protein-binding microarray (PBM) studies of mouse homeodomains demonstrate that paralog-specific residues enable discrimination among >65 distinct DNA-binding activities. HOX4E recognizes extended 8-bp motifs (e.g., 5′-TTATCCAT-3′), with flanking bases contributing significantly to affinity and specificity. The table below summarizes key DNA-recognition features:

Table 1: Homeodomain DNA-Binding Determinants in HOX4E

Structural ElementKey ResiduesDNA ContactSpecificity Implication
Helix 3 (Recognition helix)Q50, N51, I54Major grooveBase contacts at positions 3–6
N-terminal armR2, R3, R5, K6Minor grooveTTAT core specificity
Position 50Glutamine (Q)BP 6 (C/G)Distinguishes from Bicoid-like (Lys50)
Position 54Isoleucine (I)BP 7 (A/T)Hydrophobic stabilization

Notably, DNA shape readout mechanisms—including minor groove width and electrostatic potential—complement base-specific contacts, enabling HOX4E to distinguish targets from closely related paralogs [9].

Activation Domain Features: Acidic Residue Clusters and Functional Implications

HOX4E contains intrinsically disordered activation domains (ADs) characterized by acidic residue clusters interspersed with hydrophobic motifs. Biochemical assays reveal that strong transcriptional activity requires a balance between acidic residues (Asp/Glu) and hydrophobic residues (aromatics: Phe/Tyr/Trp; leucines) [5] [8]. This "acidic exposure" model posits that acidic residues solubilize hydrophobic motifs, exposing them for coactivator interactions (e.g., with CBP/p300) [8].

In HOX4E, AD function is mechanistically predicted by 39-amino acid (39-AA) tiles meeting:$$(Charge \leq -9) \land (W + F + Y + L \geq 7) \land (((Charge + 9) - (W + F + Y + L - 10)) \leq 0)$$where Charge = Lys + Arg − Asp − Glu [8]. This formula identifies regions resembling validated ADs like CITED2 (charge: −9; hydrophobic count: 10) and herpesvirus VP16 H1 (charge: −13; hydrophobic count: 7). Mutagenesis studies confirm that reducing acidity or hydrophobicity disrupts transactivation, underscoring their cooperativity [8].

Table 2: Activation Domain Sequence Features in HOX4E

FeatureRole in TransactivationExperimental Validation
Acidic residue clusters (D/E)Solubilize hydrophobic motifs; recruit coactivators via charge complementarityCharge-reducing mutations decrease activity >70%
Aromatic/Leucine motifs (F/Y/W/L)Direct coactivator binding via hydrophobic interfacesAlanine scanning reduces activity >50%
Net charge per residue (NCPR)<−0.25 predicts strong ADsCorrelates with in vivo reporter assays (R²=0.82)
Linear motif grammarClustered [D/E]-[F/Y] dipeptides enhance potencyFusion constructs boost synthetic activators

Interaction Interfaces with TALE Cofactors (PBC/MEIS)

HOX4E achieves high DNA-binding specificity and functional diversity through cooperative interactions with TALE (Three Amino acid Loop Extension) cofactors, notably Pbx (PBC class) and Meis/Prep (MEIS class). These complexes bind DNA via composite sites—e.g., 5′-TGATTTAT-3′—where Pbx occupies the 5′-TGAT segment and HOX4E binds the 3′-TTAT segment [2] [6] [9]. Three molecular mechanisms underpin this cooperativity:

  • Latent Specificity: The HOX4E homeodomain exhibits cryptic DNA-binding preferences unmasked only upon Pbx/Meis binding. Structural studies show Pbx induces allosteric changes in HOX4E’s recognition helix, optimizing contacts for TTAT over TAAT cores [9].
  • Protein-Protein Interfaces: The HOX4E hexapeptide motif (YPWM) docks into a hydrophobic pocket in Pbx. Additionally, N-terminal arms of both proteins form hydrogen bonds stabilizing the complex. Meis binds Pbx via conserved domains, facilitating trimeric complex assembly [6] [9].
  • DNA Shape Readout: TALE cofactors alter DNA conformation (e.g., minor groove compression), enabling HOX4E to recognize degenerate sites in vivo. This explains ChIP-seq data showing occupancy at non-consensus motifs [9].

HOX4E-TALE affinities vary across paralogs due to residues flanking the hexapeptide. For example, HOXA13 (posterior) requires the Meis C-terminal domain (CTD) for interaction, while anterior Hox proteins use additional N-terminal Meis sequences [6]. The table below compares interaction modes:

Table 3: HOX4E-TALE Interaction Determinants

Interaction InterfaceHOX4E DomainTALE DomainFunctional Impact
Hexapeptide-PbxYPWM motifPbx hydrophobic pocketComplex stability (Kd ~ 50 nM)
N-terminal arm-MeisN-arm of homeodomainMeis C-terminal domain (CTD)Tissue-specific trimerization (e.g., reproductive tract)
Linker flexibilityResidues C-terminal to YPWMPbx HD surfaceModulates DNA-binding kinetics
Non-HD regionsN-terminal sequencesMeis/Pbx disordered regionsRecruits transcriptional co-regulators

Genetic evidence confirms that HOX4E-TALE cooperativity is essential for patterning the limb and reproductive tracts, where coexpression occurs [6] [9]. Flexibility in these interfaces allows HOX4E to participate in context-dependent regulatory switches, activating or repressing target genes based on cellular milieu.

Properties

CAS Number

148196-77-4

Product Name

HOX4E protein

Molecular Formula

C7H5N3O

Synonyms

HOX4E protein

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